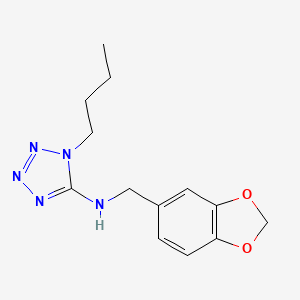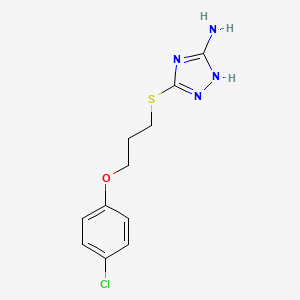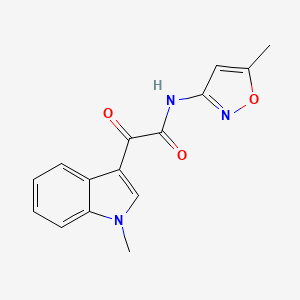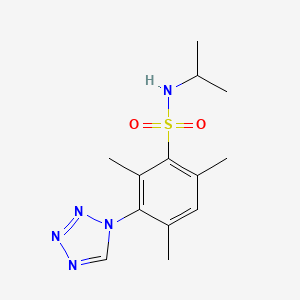
2,4,6-TRIMETHYL-N-(PROPAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
“2,4,6-TRIMETHYL-N-(PROPAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tetrazole ring, which is often used in pharmaceuticals due to its bioisosteric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,4,6-TRIMETHYL-N-(PROPAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE” typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Sulfonamide Formation: The tetrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making them useful in biochemical research.
Medicine
Antibiotics: Sulfonamides have been used as antibiotics, and this compound may have similar applications.
Anti-inflammatory: Potential use in developing anti-inflammatory drugs.
Industry
Agriculture: Possible applications as herbicides or pesticides.
Pharmaceuticals: Used in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of “2,4,6-TRIMETHYL-N-(PROPAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE” involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folic acid synthesis.
Receptor Binding: The tetrazole ring can interact with various receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibiotic properties.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory.
Tetrazole Derivatives: Various compounds containing the tetrazole ring used in pharmaceuticals.
Uniqueness
“2,4,6-TRIMETHYL-N-(PROPAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE” is unique due to its combination of a tetrazole ring and sulfonamide group, which may confer specific biological activities and chemical properties not found in simpler compounds.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-propan-2-yl-3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-8(2)15-21(19,20)13-10(4)6-9(3)12(11(13)5)18-7-14-16-17-18/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQZALNCXNLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


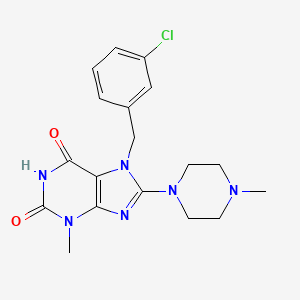
![2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4419626.png)
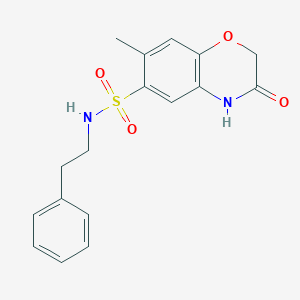
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419638.png)
![(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4419645.png)
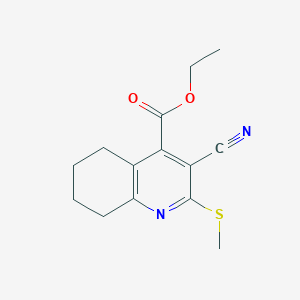
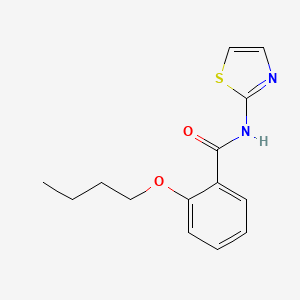
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4419682.png)
![2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4419684.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4419702.png)
